

# A Technical Guide to 2-(2-Methoxyphenoxy)benzoic Acid: Synthesis, Characterization, and Applications

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## Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)benzoic acid

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## Abstract

This guide provides an in-depth technical overview of **2-(2-Methoxyphenoxy)benzoic acid** (CAS No: 21905-73-7), a versatile diaryl ether and carboxylic acid derivative. With a molecular formula of  $C_{14}H_{12}O_4$  and a molecular weight of 244.24 g/mol, this compound serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. This document details a robust synthetic protocol based on the Ullmann condensation, provides a thorough guide to its structural characterization using modern spectroscopic techniques, and explores its applications, with a focus on its role as a precursor to pharmacologically active xanthone derivatives.

## Introduction and Chemical Identity

**2-(2-Methoxyphenoxy)benzoic acid** is an aromatic carboxylic acid distinguished by a methoxy-substituted phenoxy group at the ortho position to the carboxyl function. This structural arrangement imparts unique reactivity and solubility characteristics, making it a valuable building block in organic synthesis.<sup>[1]</sup> Its IUPAC name is definitively **2-(2-methoxyphenoxy)benzoic acid**. The molecule consists of a benzoic acid core linked via an ether bridge to a guaiacol (2-methoxyphenol) moiety.

Table 1: Physicochemical Properties of **2-(2-Methoxyphenoxy)benzoic Acid**

Property	Value	Reference(s)
IUPAC Name	2-(2-Methoxyphenoxy)benzoic acid	-
CAS Number	21905-73-7	
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>4</sub>	
Molecular Weight	244.24 g/mol	
Appearance	Off-white crystalline solid	[2]
Melting Point	114-120 °C	[2]
SMILES	<chem>COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O</chem>	

## Synthesis via Ullmann Condensation: A Mechanistic Approach

The synthesis of diaryl ethers like **2-(2-Methoxyphenoxy)benzoic acid** is most effectively achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[3][4] This method involves the coupling of an aryl halide with a phenol. For the synthesis of the title compound, the logical precursors are a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) and guaiacol (2-methoxyphenol).

The choice of a copper catalyst is critical. While early Ullmann reactions required harsh conditions with stoichiometric amounts of copper powder, modern protocols utilize catalytic amounts of copper(I) salts, such as CuI or Cu<sub>2</sub>O, often enhanced by ligands that stabilize the copper catalyst and accelerate the reaction.[1][5] The base, typically an alkali metal carbonate like K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, is essential for deprotonating the phenol, thereby generating the phenoxide nucleophile required for the substitution.[1]

## Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid

This protocol is adapted from a known procedure for a similar isomer and is based on established Ullmann condensation principles.[\[6\]](#)[\[7\]](#)

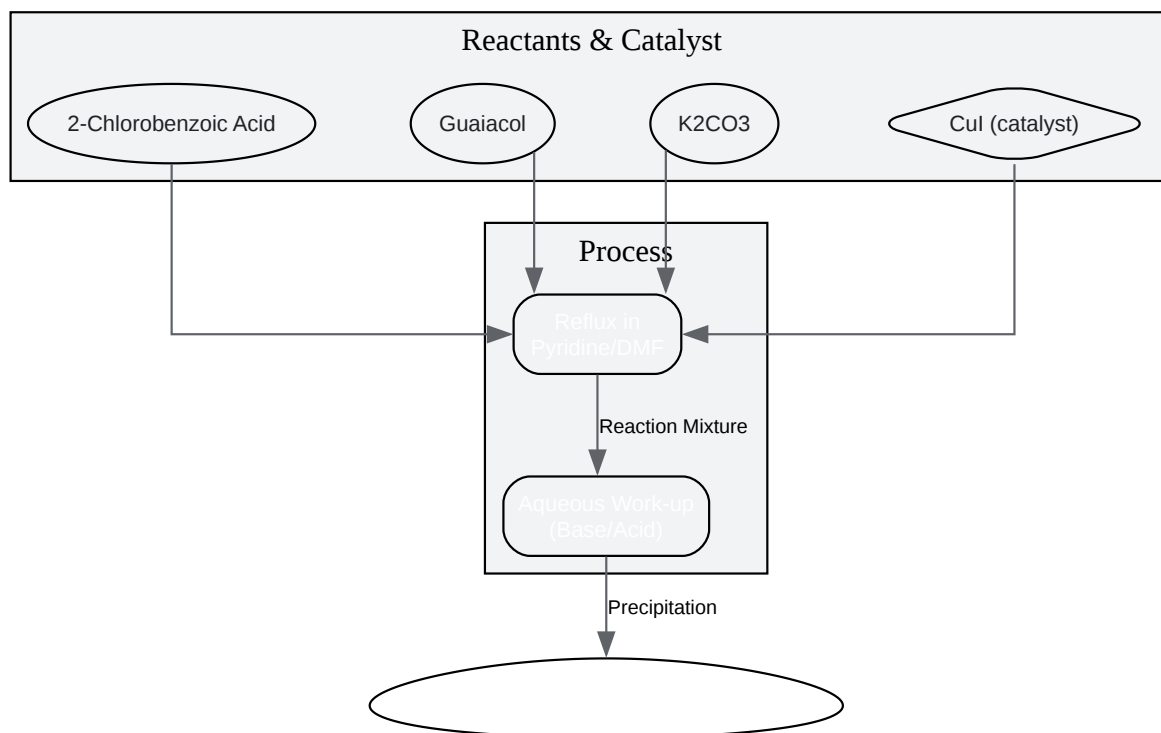
#### Materials:

- 2-Chlorobenzoic acid
- Guaiacol (2-methoxyphenol)
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Copper(I) Iodide (CuI)
- Pyridine (as solvent or co-solvent)
- Hydrochloric Acid (HCl) for acidification
- Sodium Hydroxide (NaOH) for extraction
- Diethyl ether or Ethyl acetate for extraction
- Deionized water

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), guaiacol (2.0 eq), anhydrous  $K_2CO_3$  (2.0 eq), and a catalytic amount of CuI (e.g., 10 mol%).
  - **Causality:** Using an excess of the phenol component (guaiacol) and the base helps to drive the reaction to completion.  $K_2CO_3$  deprotonates the guaiacol to form the potassium guaiacolate, the active nucleophile.
- **Solvent and Reflux:** Add a high-boiling polar aprotic solvent like pyridine or DMF. Heat the mixture to reflux (typically 120-160 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Causality: The copper(I) catalyst facilitates the coupling of the aryl halide with the phenoxide. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Cu(I) species, followed by reaction with the phenoxide and reductive elimination of the diaryl ether product.[8]
- Work-up and Extraction: After cooling, dilute the reaction mixture with water and basify with a NaOH solution to ensure the product is in its carboxylate salt form, which is soluble in the aqueous phase. Extract the mixture with diethyl ether to remove unreacted guaiacol and other organic impurities.
- Acidification and Precipitation: Acidify the aqueous layer with concentrated HCl until the pH is approximately 2. The desired product, **2-(2-Methoxyphenoxy)benzoic acid**, will precipitate as a solid.
- Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified product.



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Caption: Ullmann condensation workflow for synthesis.

## Spectroscopic Characterization

Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic signatures for **2-(2-Methoxyphenoxy)benzoic acid**, drawing parallels with the well-characterized spectra of its constituent parts, 2-methoxybenzoic acid and guaiacol.[9][10]

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides a detailed map of the proton environment.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>, relative to TMS)

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	Notes
Carboxylic Acid (-COOH)	~10.5 - 13.0	Broad Singlet	1H	Position is concentration-dependent and proton is exchangeable with D <sub>2</sub> O.
Benzoic Acid Ring Protons	~6.8 - 8.2	Multiplets	4H	Complex splitting pattern due to ortho, meta, and para couplings. The proton ortho to the carboxyl group will be the most downfield.
Phenoxy Ring Protons	~6.9 - 7.2	Multiplets	4H	Signals will be in the aromatic region, influenced by the electron-donating methoxy and ether groups.
Methoxy (-OCH <sub>3</sub> )	~3.8 - 3.9	Singlet	3H	Characteristic singlet for a methoxy group attached to an aromatic ring.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>)

Carbon Assignment	Predicted $\delta$ (ppm)	Notes
Carboxylic Acid (C=O)	~168 - 173	The carbonyl carbon is significantly deshielded.
Aromatic C-O (Ether)	~145 - 160	Carbons directly attached to the ether oxygen are downfield.
Aromatic C-OCH <sub>3</sub>	~147 - 150	Carbon bearing the methoxy group.
Quaternary Aromatic Carbons	~120 - 135	Carbons with no attached protons (e.g., C-COOH and C-OAr).
Aromatic CH	~110 - 135	A total of 8 signals are expected for the aromatic CH carbons.
Methoxy (-OCH <sub>3</sub> )	~55 - 57	Typical chemical shift for a methoxy carbon.

## Infrared (IR) Spectroscopy

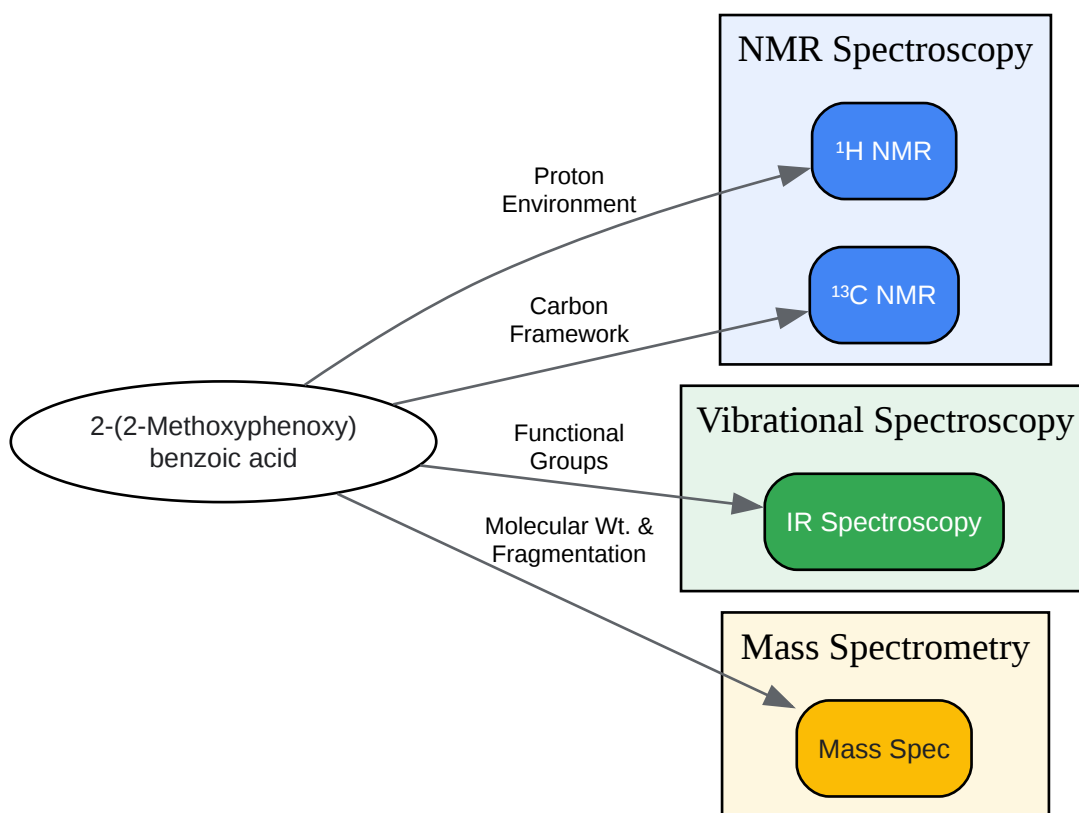
IR spectroscopy is used to identify key functional groups.

Table 4: Key IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Appearance
O-H Stretch (Carboxylic Acid)	2500 - 3300	Very broad, characteristic of H-bonded dimers. <a href="#">[11]</a>
C-H Stretch (Aromatic)	3000 - 3100	Sharp, medium intensity.
C=O Stretch (Carboxylic Acid)	1680 - 1710	Strong, sharp absorption. <a href="#">[11]</a>
C=C Stretch (Aromatic)	1450 - 1600	Multiple medium to strong bands.
C-O Stretch (Aryl Ether & Acid)	1210 - 1320	Strong, characteristic of the Ar-O-Ar and Ar-COOH bonds.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecular ion peak ( $M^+$ ) would be observed at  $m/z = 244$ . Key fragmentation pathways would likely involve the loss of  $-OH$  ( $m/z$  227),  $-COOH$  ( $m/z$  199), and cleavage of the ether bond.



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